2-(Aminomethyl)-2-methylbutanoic acid hydrochloride
Description
2-(Aminomethyl)-2-methylbutanoic acid hydrochloride is a branched-chain amino acid derivative with a molecular formula of C₆H₁₂ClNO₂ and a molecular weight of 165.62 g/mol (based on stereoisomers in ). It features a primary amine group on the methyl branch and a carboxylic acid moiety, making it structurally distinct from linear amino acids. This compound is primarily utilized in pharmaceutical research, particularly in the synthesis of enantiomerically pure intermediates for antidepressants (e.g., milnacipran analogs, as referenced in ).
Properties
Molecular Formula |
C6H14ClNO2 |
|---|---|
Molecular Weight |
167.63 g/mol |
IUPAC Name |
2-(aminomethyl)-2-methylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-3-6(2,4-7)5(8)9;/h3-4,7H2,1-2H3,(H,8,9);1H |
InChI Key |
RSVQEYHXXIQIPK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CN)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Ammonolysis of Esters
A common method for synthesizing amino amides involves ammonolysis of ester intermediates. For example:
- Methyl ester ammonolysis : Methyl (S)-2-aminobutyrate hydrochloride reacts with aqueous ammonia at 5°C for 18 hours to yield (S)-2-aminobutyramide hydrochloride (86% yield, 99.3% purity).
- Conditions : Low-temperature reactions (<5°C) prevent side reactions, while concentrated ammonia ensures complete conversion.
Applicability : For 2-(Aminomethyl)-2-methylbutanoic acid hydrochloride, a similar approach could involve ammonolysis of a corresponding methyl ester precursor. Adjustments may be needed for steric effects from the additional methyl group.
Enzymatic Resolution
Racemic N-protected amino acids can be resolved using acylase enzymes to isolate enantiopure products:
- L-acylase hydrolysis : Racemic N-benzoyl-2-aminobutyric acid is hydrolyzed at 65°C (pH 8) with L-acylase from Thermococcus litoralis or Aspergillus melleus, yielding (S)-2-aminobutyric acid.
- Key parameters :
- Temperature: 60–85°C
- pH: 6.5–9.5
- Reaction time: 19–24 hours
Applicability : Enzymatic resolution could separate enantiomers of a tert-butyl-protected intermediate for the target compound, though substrate specificity may require enzyme screening.
Biotransformation
Whole-cell biocatalysts enable efficient conversions:
- L-threonine deaminase pathway : L-threonine is converted to L-2-aminobutyric acid via engineered E. coli expressing L-threonine deaminase and L-leucine dehydrogenase.
- Steps :
- Bioconversion in aqueous solution (20–25°C).
- Esterification with thionyl chloride in methanol.
- Ammonolysis with saturated ammonia.
Applicability : This route may adapt to synthesize the aminomethyl branch via modified enzyme systems or substrate engineering.
Salification and Purification
Direct salification simplifies isolation:
- Hydrogen chloride treatment : Crude amino amides are treated with HCl gas in methanol (pH 1–2) to precipitate hydrochloride salts.
- Yield optimization : Anhydrous isopropyl alcohol (2.5–3× weight ratio) enhances crystallization.
Table 1: Comparative Analysis of Salification Methods
| Parameter | Method A | Method B |
|---|---|---|
| Solvent | Methanol | Isopropyl alcohol |
| Temperature | Room temperature | 10°C |
| Yield | 75–90% | 86% |
| Purity | >99% | 99.3% |
Challenges and Considerations
- Steric hindrance : The 2-methyl group in the target compound may slow ammonolysis or enzymatic steps, necessitating longer reaction times or higher catalyst loading.
- Byproduct management : Unreacted intermediates (e.g., esters) require rigorous purification via recrystallization or chromatography.
- Environmental impact : Methanol and isopropyl alcohol recovery systems (as in) are critical for industrial scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-2-methylbutanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the aminomethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of 2-(Aminomethyl)-2-methylbutanoic acid, such as carboxylic acids, primary amines, and substituted aminomethyl compounds .
Scientific Research Applications
Scientific Research Applications
2-(Aminomethyl)-2-methylbutanoic acid hydrochloride is used across several fields:
- Pharmaceuticals: It serves as an intermediate in drug synthesis . Specifically, it is a key intermediate in synthesizing various pharmaceuticals, particularly in developing drugs targeting neurological disorders .
- Biochemical Research: The compound is used in various biochemical applications. Researchers leverage its properties to study protein synthesis and metabolic pathways, providing insights into cellular functions and disease mechanisms .
- Peptide Synthesis: It is a building block in peptide synthesis.
Related Compounds
Other related compounds, such as (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride and (R)-2-(Aminomethyl)-4-methylbutanoic acid hydrochloride, also have applications in pharmaceutical development, biochemical research, and other areas . (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride is utilized in studies related to neuroprotection and metabolic disorders and serves as a key intermediate in synthesizing drugs targeting neurological disorders . (R)-2-(Aminomethyl)-4-methylbutanoic acid hydrochloride's application extends to formulating pharmaceuticals that require precise stereochemistry for optimal performance and is valuable in designing therapeutic proteins .
Analytical Chemistry
This compound can be used in chromatography and mass spectrometry for analyzing amino acids and related metabolites in biological samples . It is also employed as a standard in chromatographic techniques, aiding in quantifying amino acids in complex biological samples .
Other Potential Applications
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-2-methylbutanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. This compound can also participate in various biochemical pathways, influencing cellular processes and metabolic reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomerism and Stereochemistry
Table 1: Key Structural Variations Among Analogs
Key Observations :
- Positional Isomerism: The shift of the methyl group from the 2- to 3-position (e.g., vs.
- Stereochemical Impact: Enantiomers like (R)-2-(Aminomethyl)-3-methylbutanoic acid HCl () exhibit distinct pharmacological profiles compared to racemic mixtures, as seen in milnacipran-related compounds ().
- Functional Group Modifications : Ester derivatives (e.g., methyl esters in ) improve lipophilicity for membrane permeability but require hydrolysis for bioactivity .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
Q & A
Q. How to optimize synthetic scalability without compromising enantiomeric excess?
- Scale-Up Tips :
- Use flow chemistry for continuous HCl addition, minimizing exothermic side reactions .
- Employ crystallization-induced asymmetric transformation (CIAT) to enhance enantiopurity during salt formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
